This compound can be categorized under:
The synthesis of 2-(2,4-Dimethylphenyl)guanidine typically involves the reaction of 2,4-dimethylaniline with cyanamide. The general method can be outlined as follows:
This method is efficient and yields the desired guanidine derivative in good purity and yield .
The molecular structure of 2-(2,4-Dimethylphenyl)guanidine can be described using various structural representations:
CC1=CC(=C(C=C1)N=C(N)N)InChI=1S/C10H17N3/c1-7(2)5-3-6(4-8(7)9(11)12)10(13)14/h3-5H,1-2H3,(H4,11,12,13)The guanidine group exhibits resonance stabilization due to delocalization of electrons across the nitrogen atoms, influencing its chemical behavior.
2-(2,4-Dimethylphenyl)guanidine can participate in various chemical reactions:
These reactions are significant for developing further derivatives with tailored properties for specific applications .
The mechanism of action for 2-(2,4-Dimethylphenyl)guanidine is primarily linked to its ability to interact with biological targets:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications .
The applications of 2-(2,4-Dimethylphenyl)guanidine span several scientific domains:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4